2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-
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Overview
Description
2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- is an organic compound with the molecular formula C12H18O3. It is a derivative of butenol and features a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- typically involves the reaction of 4-methoxybenzyl alcohol with butenol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- .
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated alcohols .
Scientific Research Applications
2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1-butanol
- 2-Butanone, 4-(4-methoxyphenyl)
- 4-Methoxy-2-buten-1-ol
Uniqueness
2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)- is unique due to its specific structural configuration and the presence of both butenol and methoxyphenyl groups. This combination imparts distinct reactivity and properties compared to similar compounds .
Properties
CAS No. |
143833-81-2 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]but-2-en-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h2-7,13H,8-10H2,1H3 |
InChI Key |
LPNVRINTDMVADF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCC=CCO |
Origin of Product |
United States |
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